(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;/h1-2,4H,3,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCTUFQEEAYLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[4,5-c]pyridine ring system. One common method involves the use of microwave-assisted heating to accelerate the reaction and improve yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can target the imidazole or pyridine rings, potentially leading to partially or fully hydrogenated products.
Substitution: The presence of nitrogen atoms makes the compound susceptible to nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The unique nitrogen arrangement in this compound may enhance its interaction with biological targets involved in cancer progression.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound could provide neuroprotection by modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
The biological activity of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is often evaluated through bioassays. These assays measure the compound's effectiveness against specific targets:
- Dose-response Relationships : Various assays have been developed to assess how the compound interacts with cellular pathways involved in disease mechanisms. This includes high-throughput screening methods that allow for rapid evaluation of multiple biological targets.
Case Studies and Research Findings
Recent studies have highlighted the potential of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride in various therapeutic areas:
- Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.
- Neuropharmacology : Another study explored its effects on neuronal cells, showing promise in protecting against oxidative stress-induced damage.
These findings underscore the compound's versatility and potential as a lead candidate for drug development.
Mechanism of Action
The mechanism of action of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access . The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form | Key Structural Features |
|---|---|---|---|---|---|
| (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine HCl | 1956365-73-3 | C₇H₉ClN₄ | 184.63 | Hydrochloride | Imidazo[4,5-c]pyridine core; single HCl counterion |
| (3H-Imidazo[4,5-b]pyridin-2-yl)methanamine diHCl | 914087-69-7 | C₇H₁₀Cl₂N₄ | 221.09 | Dihydrochloride | Imidazo[4,5-b]pyridine core; two HCl counterions |
| (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine | N/A | C₇H₈N₄ | 148.17 | Free base | No HCl; imidazo[4,5-b]pyridine core |
| [4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine HCl | 1431964-99-6 | C₁₁H₁₅ClN₄O₂ | 270.71 | Hydrochloride | Oxazole-morpholine hybrid structure |
Key Observations :
- Positional Isomerism : The substitution pattern on the pyridine ring ([4,5-c] vs. [4,5-b]) influences electronic properties and biological activity. For example, the [4,5-c] isomer may exhibit distinct binding affinities compared to the [4,5-b] isomer .
- Counterion Effects : The dihydrochloride analog (CAS: 914087-69-7) has enhanced solubility in aqueous media due to two HCl counterions, whereas the free base (C₇H₈N₄) is less water-soluble .
- Complexity : The oxazole-morpholine hybrid (CAS: 1431964-99-6) demonstrates how structural modifications (e.g., fused rings, additional heteroatoms) can alter pharmacokinetic properties such as metabolic stability .
Biological Activity
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is a heterocyclic compound characterized by an imidazole ring fused to a pyridine structure. This unique configuration, combined with the presence of nitrogen atoms, contributes to its potential biological activities. The hydrochloride salt form enhances its solubility, making it suitable for various pharmaceutical applications.
The biological activity of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is often assessed through bioassays that evaluate its interactions with specific biological targets. Advanced techniques such as molecular docking and high-throughput screening are employed to understand how this compound interacts with biological macromolecules, which is crucial for its potential therapeutic applications.
Key Biological Activities
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride | Imidazole and pyridine fused ring structure | Potential anticancer and neuroprotective effects |
| 2-Aminopyridine | Contains a pyridine ring with an amino group | Antimicrobial properties |
| Imidazo[4,5-b]pyridine | Similar fused ring structure | Anticancer activity |
| 1-Methylimidazole | Methylated imidazole derivative | Neuroprotective effects |
The unique arrangement of nitrogen atoms in (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride may allow for distinct interactions with biological targets compared to these similar compounds .
In Vitro Studies
A study published in Molecules evaluated the antiproliferative activity of various imidazo[4,5-b]pyridine derivatives against human cancer cell lines such as LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). The results indicated that certain derivatives exhibited potent inhibitory effects with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Research into the SAR of imidazopyridines has shown that modifications at specific positions on the ring can significantly enhance biological activity. For example, introducing lipophilic groups at certain positions has been correlated with improved potency against cancer cell lines .
Pharmacokinetic Studies
Pharmacokinetic assessments have been conducted for similar compounds to evaluate their absorption, distribution, metabolism, and elimination (ADME) profiles. These studies are essential for understanding how modifications to the imidazopyridine structure affect overall bioavailability and therapeutic efficacy .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for characterizing (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton and carbon environments, with attention to imidazo-pyridine aromaticity and the methanamine side chain. Solubility in deuterated DMSO or methanol may be required due to the hydrochloride salt .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. The imidazo-pyridine core often forms planar arrangements, and hydrogen bonding with the hydrochloride counterion should be analyzed .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for the imidazo[4,5-c]pyridine scaffold, which may exhibit characteristic cleavage at the fused ring junction .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Intermediate Boronation: Use Suzuki-Miyaura coupling with boronate ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to functionalize the pyridine ring. Control reaction temperature (60–80°C) to minimize byproducts .
- Salt Formation: Precipitate the hydrochloride salt by adding HCl in anhydrous ether after freebase synthesis. Monitor pH to avoid over-acidification, which can degrade the imidazo-pyridine core .
- Purification: Use silica gel chromatography with methanol/dichloromethane gradients (2–10% MeOH) to separate regioisomers or unreacted starting materials .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are applicable to study the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT): Perform geometry optimization at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. The imidazo-pyridine ring typically exhibits high electron density at N3 and C5 positions .
- Reactivity Studies: Simulate reaction pathways for functionalization (e.g., alkylation at the methanamine group) using Gaussian or ORCA software. Compare activation energies for competing pathways to guide experimental design .
- Solvent Effects: Apply the Polarizable Continuum Model (PCM) to assess solvation effects on stability, particularly for the hydrochloride salt in polar solvents like water or DMSO .
Q. How can researchers resolve contradictions in biological activity data for imidazo[4,5-c]pyridine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents on the pyridine and imidazole rings. For example, compare the hydrochloride salt’s solubility and bioavailability against freebase or other salt forms .
- Assay Validation: Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. Imidazo-pyridines may exhibit off-target effects due to metal coordination (e.g., binding Zn in proteases) .
- Metabolic Stability Testing: Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. The methanamine group may undergo oxidation, requiring prodrug strategies .
Q. What safety protocols are critical for handling (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. The hydrochloride salt may cause skin/eye irritation, as noted in safety data sheets for analogous imidazo-pyridine compounds .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine powders. Spills should be contained using absorbent materials (e.g., vermiculite) and neutralized with sodium bicarbonate .
- Storage: Store in airtight glass containers at 2–8°C under nitrogen to prevent hygroscopic degradation. Avoid contact with strong oxidizers .
Methodological Considerations
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
Answer:
- Kinase Profiling: Use a panel of recombinant kinases (e.g., EGFR, BRAF) in ADP-Glo™ assays. Imidazo-pyridines often target ATP-binding pockets; compare IC values against known inhibitors .
- Crystallographic Binding Studies: Co-crystallize the compound with a target kinase (e.g., PDB deposition) to identify key interactions, such as hydrogen bonds with the methanamine group or π-π stacking with the imidazo-pyridine core .
- Resistance Mutagenesis: Introduce point mutations (e.g., gatekeeper residues) to assess binding flexibility. Molecular dynamics simulations can complement experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
